

"N,N-Dimethylpiperidin-3-amine dihydrochloride solubility data"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N,N-Dimethylpiperidin-3-amine dihydrochloride**

Cat. No.: **B154812**

[Get Quote](#)

An In-depth Technical Guide to the Solubility Profile of **N,N-Dimethylpiperidin-3-amine Dihydrochloride**

Authored by: A Senior Application Scientist Introduction

N,N-Dimethylpiperidin-3-amine dihydrochloride is a substituted piperidine derivative of significant interest in pharmaceutical development and organic synthesis. As a key building block, its physicochemical properties, particularly its solubility, are critical for reaction kinetics, purification, formulation, and bioavailability. This guide provides a comprehensive overview of the factors governing the solubility of **N,N-Dimethylpiperidin-3-amine dihydrochloride**, methodologies for its empirical determination, and insights into its behavior in various solvent systems.

Physicochemical Properties Influencing Solubility

The solubility of a compound is dictated by its intrinsic molecular properties. For **N,N-Dimethylpiperidin-3-amine dihydrochloride**, the key parameters are summarized below.

Property	Value/Information	Significance for Solubility
Molecular Formula	$C_7H_{16}N_2 \cdot 2HCl$ [1]	Indicates the presence of two nitrogen atoms capable of protonation, forming a dihydrochloride salt.
Molecular Weight	201.14 g/mol [1]	A relatively low molecular weight generally favors solubility.
Structure	A piperidine ring with a dimethylamino group at the 3-position.	The presence of two amine groups allows for the formation of a highly polar dihydrochloride salt.
Form	Typically a solid or powder.	The crystalline structure and lattice energy of the solid form will impact the energy required for dissolution.
pKa	Estimated pKa values for the tertiary amine and the piperidine nitrogen are around 9-10 and 11, respectively [2].	The pKa values are crucial for determining the ionization state of the molecule at different pH values, which in turn governs its aqueous solubility.

The formation of a dihydrochloride salt dramatically enhances the aqueous solubility of the parent amine. [2] This is a common strategy in pharmaceutical chemistry to improve the dissolution of basic drug molecules. [3] The protonation of the nitrogen atoms leads to the formation of an ionic species that can readily interact with polar solvents like water. [2][3]

Understanding the Solubility of Amine Salts

The solubility of **N,N-Dimethylpiperidin-3-amine dihydrochloride** is fundamentally linked to its nature as an amine salt. The dissolution process in a polar solvent like water can be conceptualized as the dissociation of the salt into its constituent ions.

The Role of pH

The pH of the aqueous medium is a critical determinant of solubility for ionizable compounds. For a dihydrochloride salt of a diamine, the equilibrium between the protonated and free base forms will shift with pH. At lower pH values, the compound will exist predominantly in its fully protonated, more water-soluble form. As the pH increases towards the pKa of the amine groups, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.

Common Ion Effect

In solutions containing a common ion (e.g., chloride), the solubility of **N,N-Dimethylpiperidin-3-amine dihydrochloride** may be reduced. This is due to Le Chatelier's principle, where the presence of excess chloride ions can shift the dissolution equilibrium towards the undissolved salt.

Experimental Determination of Aqueous Solubility

A precise understanding of solubility requires empirical measurement. The following section details a robust protocol for determining the equilibrium solubility of **N,N-Dimethylpiperidin-3-amine dihydrochloride**.

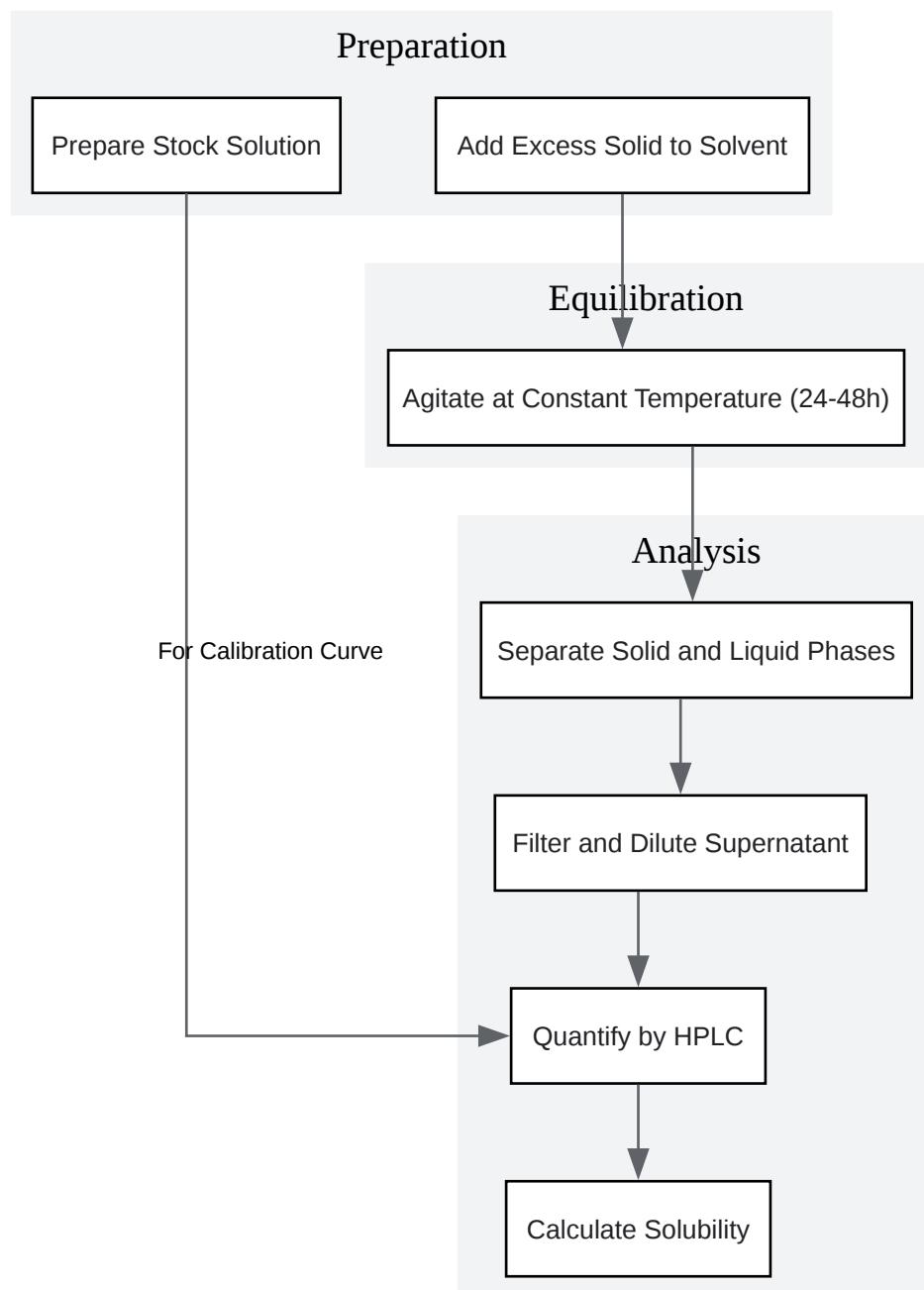
Equilibrium Solubility Protocol (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic equilibrium solubility.

Objective: To determine the saturation concentration of **N,N-Dimethylpiperidin-3-amine dihydrochloride** in a given solvent at a specific temperature.

Materials:

- **N,N-Dimethylpiperidin-3-amine dihydrochloride**
- Selected solvent (e.g., deionized water, phosphate-buffered saline)
- Thermostatically controlled shaker or incubator


- Calibrated analytical balance
- HPLC with a suitable column and detector (e.g., UV-Vis or CAD)
- pH meter
- Centrifuge
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 µm PVDF)

Methodology:

- Preparation of Stock Solution: Prepare a stock solution of known concentration of **N,N-Dimethylpiperidin-3-amine dihydrochloride** in the chosen solvent for calibration curve generation.
- Sample Preparation: Add an excess amount of **N,N-Dimethylpiperidin-3-amine dihydrochloride** to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
- Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
- Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter. Dilute the filtered supernatant with the solvent to a concentration within the range of the HPLC calibration curve.
- Quantification: Analyze the diluted samples by HPLC. Determine the concentration of the dissolved compound by comparing the peak area to the calibration curve.

- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for Equilibrium Solubility Determination.

Solubility in Organic Solvents

While highly soluble in aqueous media, the solubility of **N,N-Dimethylpiperidin-3-amine dihydrochloride** in organic solvents is expected to be significantly lower. The ionic nature of the dihydrochloride salt makes it less compatible with non-polar or weakly polar organic solvents. However, it may exhibit some solubility in polar protic solvents like methanol and ethanol, which can solvate the ions. A similar experimental approach as outlined for aqueous solubility can be used to quantify its solubility in organic solvents.

Factors to Consider in a Research and Development Setting

- Polymorphism: Different crystalline forms (polymorphs) of the compound can exhibit different solubilities. It is crucial to characterize the solid form being used in solubility studies.
- Hygroscopicity: Amine salts can be hygroscopic. The absorption of water can influence the apparent solubility and should be controlled for.
- Temperature Dependence: The solubility of most solids increases with temperature. For endothermic dissolution processes, heating the solvent will increase solubility. A solubility curve can be generated by performing solubility measurements at various temperatures.[\[4\]](#)

Conclusion

N,N-Dimethylpiperidin-3-amine dihydrochloride is a highly polar, water-soluble compound, a characteristic imparted by its dihydrochloride salt form. While specific quantitative data is not widely published, its solubility profile can be inferred from the general principles of amine salt chemistry and can be precisely determined using standard laboratory protocols such as the shake-flask method. A thorough understanding and empirical determination of its solubility are essential for its effective application in research and drug development.

References

- Vertex AI Search. (2025).
- PubChem. (2025). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-.
- McLaughlin, J. C. Experiment 27 - Amines and Amides.
- BOC Sciences. (2022). MSDS of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride.

- Smolecule. Buy Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride | 1211495-34-9.
- Santa Cruz Biotechnology. N,N-Dimethylpiperidin-3-aminedihydrochloride | CAS 126584-46-1.
- Moorpark College. Experiment 13 – Properties of Amines and Amides.
- Thermo Fisher Scientific. (2009).
- Cayman Chemical. (2023).
- Apexmol Technology Co., Ltd. (S)-N,N-dimethylpiperidin-3-amine hydrochloride - CAS:1061682-82-3.
- Jacobs, A., & Caira, M. R. (2018). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. *Journal of Pharmaceutical Sciences*, 107(12), 3049-3057.
- LaGuardia Community College. Solubility Curve of a Salt.
- Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines.
- Lab-Chemicals.Com. (3S)-N,N-dimethylpiperidin-3-amine;dihydrochloride.
- Scimlifify. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS NO - 1062580-52-2).
- Pharmaffiliates. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride.
- Synblock. CAS 1211495-34-9 | N,N-Dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride.
- ChemicalBook. (2025). TITANIUM(IV)
- ChemicalBook. (2025). 1,2,3,4-Butanetetracarboxylic acid | 1703-58-8.
- BOC Sciences. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
- BLD Pharm. 1062580-52-2|(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride.
- ChemicalBook. (2025). N,N-Dimethylpiperidin-4-amine | 50533-97-6.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. Buy Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride | 1211495-34-9 [smolecule.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. laguardia.edu [laguardia.edu]

- To cite this document: BenchChem. ["N,N-Dimethylpiperidin-3-amine dihydrochloride solubility data"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154812#n-n-dimethylpiperidin-3-amine-dihydrochloride-solubility-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com